molecular formula C8H5ClO6S B3024770 5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid CAS No. 134178-04-4

5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid

Cat. No.: B3024770
CAS No.: 134178-04-4
M. Wt: 264.64 g/mol
InChI Key: HPZPALJUGOSUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H5ClO6S and a molecular weight of 264.64 g/mol . It is also known as 5-(chlorosulfonyl)isophthalic acid. This compound is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and two carboxylic acid groups (-COOH) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid typically involves the chlorosulfonation of isophthalic acid. The reaction is carried out by treating isophthalic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid and hydrochloric acid.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.

    Sulfonic Acid: Formed from hydrolysis.

    Sulfonyl Derivatives: Formed from reduction reactions.

Scientific Research Applications

5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid is primarily based on its ability to undergo chemical reactions that modify other molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can alter the properties and functions of the target molecules, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    Isophthalic Acid: Lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.

    Terephthalic Acid: Similar structure but with carboxylic acid groups at the 1,4-positions instead of 1,3-positions.

    5-Sulfamoylbenzene-1,3-dicarboxylic Acid: Contains a sulfamoyl group (-SO2NH2) instead of a chlorosulfonyl group.

Uniqueness

5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid is unique due to the presence of the chlorosulfonyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various derivatives and compounds with specific properties .

Properties

IUPAC Name

5-chlorosulfonylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO6S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZPALJUGOSUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158583
Record name 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134178-04-4
Record name 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134178044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-(chlorosulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid
Reactant of Route 3
5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid
Reactant of Route 4
5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(chlorosulfonyl)benzene-1,3-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.